molecular formula C6H13NO6S2 B1417888 methyl N,N-bis(methylsulfonyl)-beta-alaninate CAS No. 1207604-92-9

methyl N,N-bis(methylsulfonyl)-beta-alaninate

Cat. No.: B1417888
CAS No.: 1207604-92-9
M. Wt: 259.3 g/mol
InChI Key: IRMZNRNJUUFUIQ-UHFFFAOYSA-N
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Description

Methyl N,N-bis(methylsulfonyl)-beta-alaninate is an organosulfur compound characterized by the presence of sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N,N-bis(methylsulfonyl)-beta-alaninate typically involves the reaction of beta-alanine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Beta-alanine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N-bis(methylsulfonyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl N,N-bis(methylsulfonyl)-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: Studied for its potential role in biochemical pathways involving sulfur metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N,N-bis(methylsulfonyl)-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A precursor in the synthesis of methyl N,N-bis(methylsulfonyl)-beta-alaninate.

    Methylsulfonylmethane: Another organosulfur compound with similar sulfonyl functional groups.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of beta-alanine and sulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

IUPAC Name

methyl 3-[bis(methylsulfonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6S2/c1-13-6(8)4-5-7(14(2,9)10)15(3,11)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMZNRNJUUFUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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